1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE is a complex organic compound with a unique structure that includes a pyrrole ring substituted with acetyl, diethylamino, and phenyl groups
Preparation Methods
The synthesis of 1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a diketone and an amine.
Substitution Reactions: The introduction of the acetyl, diethylamino, and phenyl groups is achieved through various substitution reactions. For instance, acetylation can be performed using acetic anhydride in the presence of a catalyst.
Industrial Production: Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups, altering the compound’s properties. Common reagents include alkyl halides and strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Industry: It is used in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE can be compared with similar compounds such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Coumarin Derivatives: Known for their biological and pharmaceutical properties, coumarins have been extensively studied for their medicinal applications.
Phenoxazine Derivatives: These compounds are used in optoelectronic applications due to their electron-donating capacity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-acetyl-1-[4-(diethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-7-21(8-2)17-9-11-18(12-10-17)22-13(3)19(15(5)23)20(14(22)4)16(6)24/h9-12H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNZRCUYSBKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.